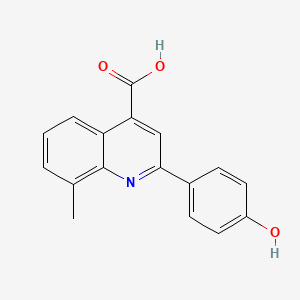

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

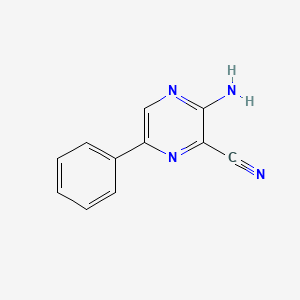

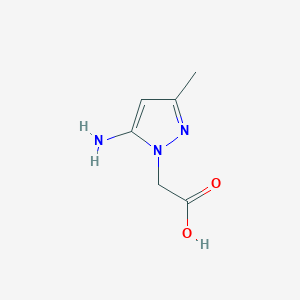

The compound of interest, 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core substituted with a hydroxyphenyl group and a methyl group, as well as a carboxylic acid functionality. This structure suggests potential for various biological activities and chemical interactions due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. For instance, a rapid synthesis method for a hydroxyisoquinoline carboxylic acid, a structural analogue, was reported using a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another study described the synthesis of substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, which showed significant antibacterial activity . These methods could potentially be adapted for the synthesis of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.

Molecular Structure Analysis

Vibrational spectroscopic and quantum chemical computational studies have been conducted on similar compounds to understand their molecular structure. For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid was studied using FT-IR, FT-Raman, and NMR spectra, and the data were compared with computational results. The study provided insights into vibrational frequencies, geometrical parameters, and the stability of the molecule . Such analyses are crucial for understanding the molecular structure and reactivity of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, which can be used to synthesize new compounds or modify existing ones. For instance, hydroxyglycine reactions with 2-aminobenzophenones yield quinazoline derivatives, which can be further transformed into different isomers and oxidized to quinazolines . The Schmidt reaction has also been employed to convert indones to quinoline derivatives, demonstrating the versatility of quinoline chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The presence of a carboxylic acid group, for example, can lead to the formation of hydrogen-bonded structures, as seen in the proton-transfer compounds of quinoline with dichlorophthalic acid . The brominated hydroxyquinoline has been used as a photolabile protecting group, indicating the potential for photochemical reactivity . Additionally, the antibacterial activities of quinoline carboxylic acids have been linked to their structure-activity relationships, with certain substitutions enhancing their efficacy .

Scientific Research Applications

Photolabile Protecting Groups

- Brominated Hydroxyquinoline: A study focused on 8-bromo-7-hydroxyquinoline (BHQ), a photolabile protecting group for carboxylic acids, which is more efficient than some other compounds and suitable for in vivo use due to its increased solubility and low fluorescence, making it useful for biological messengers (Fedoryak & Dore, 2002).

Noncovalent-Bonded Supramolecular Architectures

- Noncovalent Interactions with Carboxylic Acids: Research into noncovalent interactions between organic bases like 2-methylquinoline/quinoline and carboxylic acids helps understand their binding mechanisms. These compounds form crystalline complexes exhibiting 1D–3D framework structures through hydrogen bonds and secondary propagating interactions (Gao et al., 2014).

Synthesis of Constrained Amino Acid Analogs

- Synthesis of Tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid: A rapid synthesis method for this compound, a constrained tyrosine analog, was developed using Pictet-Spengler reaction and catalytic dehalogenation, offering high optical purity (Verschueren et al., 1992).

Derivatives and Sensitivity Studies

- Derivatives with Solubilizing Groups: A study created derivatives of 8-hydroxyquinoline containing solubilizing groups and groups that hinder chelation, focusing on their reactions with various metals (Holiingshead, 1958).

Synthesis of Quinoline Derivatives

- Synthesis of Fluorophores: Quinoline derivatives, including aminoquinolines, are synthesized for their applications as fluorophores in biochemistry and medicine, and for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-3-2-4-13-14(17(20)21)9-15(18-16(10)13)11-5-7-12(19)8-6-11/h2-9,19H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIMNIHQSBGSCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421352 |

Source

|

| Record name | 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

669726-20-9 |

Source

|

| Record name | 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)